2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide is a small molecule compound that has been identified as a high-affinity antagonist for the chemokine receptor CXCR3. Chemokine receptors are a family of G protein-coupled receptors involved in various physiological and pathological processes, including inflammation, immune response, and cancer development. CXCR3, in particular, plays a crucial role in inflammatory and autoimmune diseases by mediating the migration of immune cells to the sites of inflammation. This compound belongs to a distinct chemotype known as piperazinyl-piperidine, characterized by its rigid elongated structure containing two basic groups.
While the provided abstracts do not offer detailed molecular structure analysis data, the description of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide as a piperazinyl-piperidine compound with a rigid elongated structure containing two basic groups provides valuable insights. The compound likely comprises a piperazine ring linked to a piperidine moiety via a methylene bridge. The 1,3-benzodioxol-5-ylmethyl and 4-chlorobenzyl substituents contribute to the molecule's overall rigidity and potential for interacting with the CXCR3 binding site. Further studies involving X-ray crystallography or advanced spectroscopic techniques would be required to elucidate the precise three-dimensional structure and conformation of this molecule.
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide acts as an allosteric antagonist of the CXCR3 receptor. This means it binds to a site distinct from the orthosteric binding site where the natural ligands, CXCL9, CXCL10, and CXCL11, bind. Upon binding, this antagonist prevents the receptor from adopting its active conformation, thereby inhibiting the downstream signaling pathways associated with CXCR3 activation. Research suggests that this compound binds to an overlapping but distinct site compared to another CXCR3 antagonist, NBI-74330, suggesting the existence of multiple allosteric binding sites on CXCR3. Specifically, it extends from the minor pocket of the transmembrane domain, located between residues in helices 1, 2, 3, 4, 6, and 7, into the major pocket. This binding mode effectively inhibits the binding and function of CXCR3 chemokines without significantly affecting the binding of CXCL11.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: